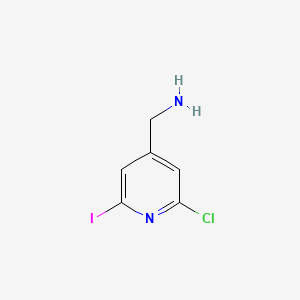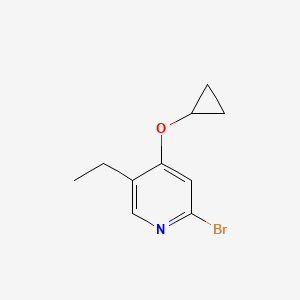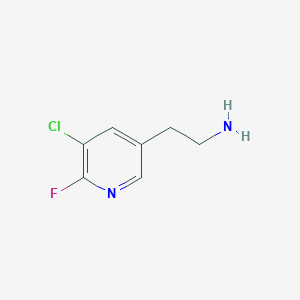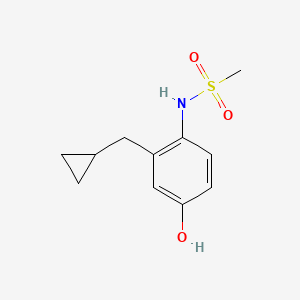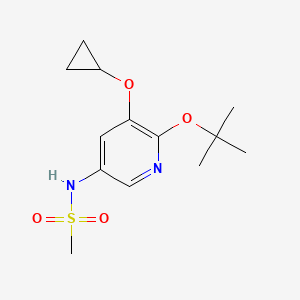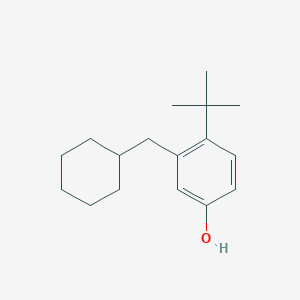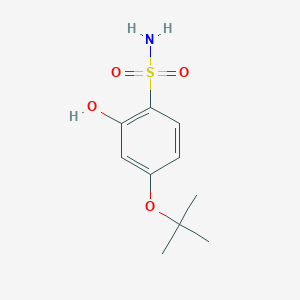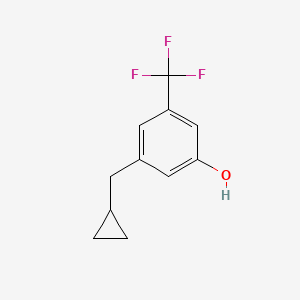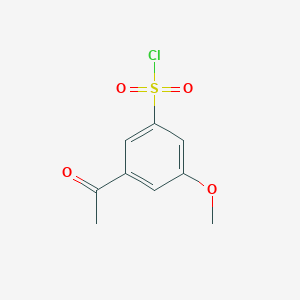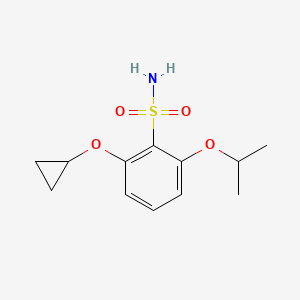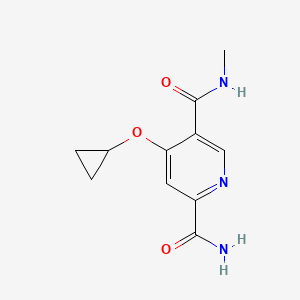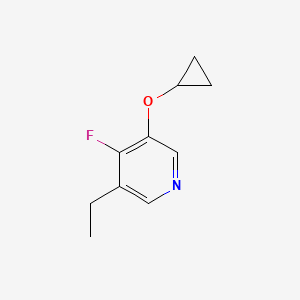
3-Cyclopropoxy-5-ethyl-4-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-ethyl-4-fluoropyridine is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluoropyridines, including 3-Cyclopropoxy-5-ethyl-4-fluoropyridine, often involves nucleophilic substitution reactions. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for fluoropyridines typically involve large-scale nucleophilic substitution reactions. These methods require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-5-ethyl-4-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with potassium fluoride can yield difluoropyridines .
Applications De Recherche Scientifique
3-Cyclopropoxy-5-ethyl-4-fluoropyridine has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-ethyl-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring can influence the compound’s electronic properties, making it less reactive and more stable . This stability can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclopropoxy-5-ethyl-4-fluoropyridine include other fluoropyridines, such as:
3,4-Difluoropyridine: Synthesized by nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride.
2,5-Difluoropyridine: Prepared by deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. The presence of the cyclopropoxy and ethyl groups, along with the fluorine atom, can enhance the compound’s stability and reactivity, making it a valuable building block in various scientific research applications .
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-ethyl-4-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-5-12-6-9(10(7)11)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clé InChI |
YTYRRNIMYFEOSF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=CC(=C1F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


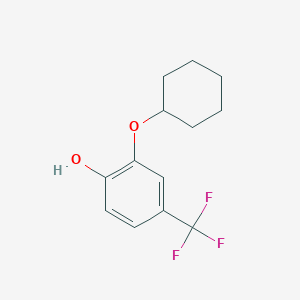
![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
